2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactionsCommon synthetic methods for thieno[3,4-c]pyrazole derivatives involve cyclization reactions using appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Cyclopentylacetamido derivatives: These compounds have similar functional groups and may have comparable therapeutic effects.
Methoxyethylacetamide derivatives: These compounds contain the same side chain and may have similar pharmacokinetic properties.
Uniqueness
2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-24-7-6-18-16(23)9-21-17(13-10-25-11-14(13)20-21)19-15(22)8-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCEKYZRDPBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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